4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, also known as Flobufen [], is a synthetic organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) []. Although structurally different from other NSAIDs, it exhibits anti-inflammatory and immunomodulatory effects [, ].
Flobufen is synthesized through a two-step process:* Step 1: Friedel-Crafts Acylation: Itaconic anhydride (III) reacts with 2,4-difluorobiphenyl (II) in a Friedel-Crafts acylation, producing the unsaturated intermediate (IV) [].* Step 2: Hydrogenation: The unsaturated intermediate (IV) undergoes catalytic hydrogenation, yielding the final product, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (I), Flobufen [].
The molecular structure of Flobufen has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) []. While the provided abstracts do not detail specific structural analyses, the presence of chiral centers suggests the existence of stereoisomers, which have been studied for their pharmacological properties [].
Flobufen exhibits a dual inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. This dual inhibition contributes to its anti-inflammatory properties. Additionally, Flobufen suppresses the alloantigen-driven cellular immune response and inhibits phagocytosis by stimulated peritoneal cells, indicating its immunomodulatory potential [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9